molecular formula C16H24N6O B2854464 [1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol CAS No. 2380170-06-7

[1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2854464
CAS No.: 2380170-06-7
M. Wt: 316.409
InChI Key: IMMLYCZOZXZVLJ-UHFFFAOYSA-N
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Description

[1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol: is a complex organic compound with the molecular formula C16H24N6O. This compound features a unique structure that includes a triazolopyrimidine ring, a piperidine ring, and a pyrrolidine ring, making it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the piperidine and pyrrolidine rings through nucleophilic substitution and cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and flow chemistry can be employed to enhance reaction rates and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its unique structure.

Industry: In the industrial sector, the compound can be used in the synthesis of advanced materials, such as polymers and nanomaterials, due to its versatile reactivity.

Mechanism of Action

The mechanism by which [1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to fit into binding sites, altering the activity of the target molecules and resulting in various biological effects.

Comparison with Similar Compounds

Uniqueness: What sets [1-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol apart is its complex structure, which allows for diverse reactivity and applications across multiple scientific disciplines. Its ability to interact with specific molecular targets makes it a valuable tool in both research and industrial applications.

Properties

IUPAC Name

[1-[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N6O/c1-12-9-15(22-16(19-12)17-11-18-22)20-7-4-13(5-8-20)21-6-2-3-14(21)10-23/h9,11,13-14,23H,2-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMLYCZOZXZVLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC=NN2C(=C1)N3CCC(CC3)N4CCCC4CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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